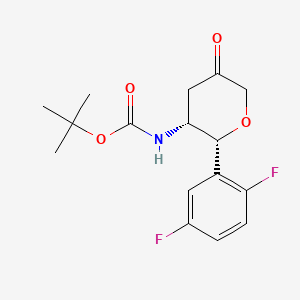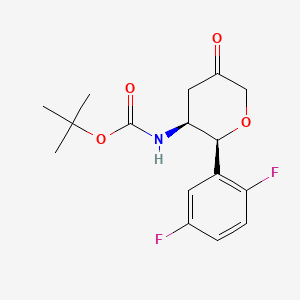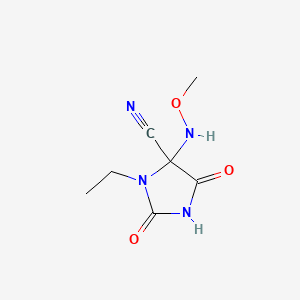![molecular formula C22H38N4O8 B580199 tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid CAS No. 1431868-60-8](/img/structure/B580199.png)
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (21): is a chemical compound with the molecular formula C10H18N2O2.C2H2O4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of spirocyclic compounds and other complex molecules.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibitors and receptor ligands.
Medicine:
- Explored for its potential use in drug development.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals.
- Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Comparison:
Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
Reactivity: The reactivity of these compounds can vary based on their structure, affecting their suitability for different applications.
Applications: Each compound may have unique applications based on its specific properties, making them valuable for different areas of research and industry.
Conclusion
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (2:1) is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Propriétés
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPGQCATJIULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2.CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B](/img/new.no-structure.jpg)
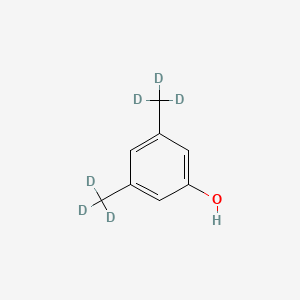
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
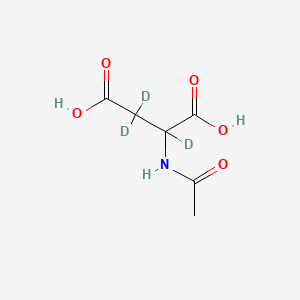

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
![(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene](/img/structure/B580127.png)
